molecular formula C15H21ClN2O3 B12482635 N-{[(4-butoxyphenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride

N-{[(4-butoxyphenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride

Cat. No.: B12482635
M. Wt: 312.79 g/mol
InChI Key: LKDWYRXNPGIKEN-UHFFFAOYSA-N
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Description

(E)-(1-chloro-2-methylpropylidene)amino N-(4-butoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-chloro-2-methylpropylidene)amino N-(4-butoxyphenyl)carbamate typically involves the reaction of (E)-1-chloro-2-methylpropylideneamine with N-(4-butoxyphenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-chloro-2-methylpropylidene)amino N-(4-butoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-(1-chloro-2-methylpropylidene)amino N-(4-butoxyphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(1-chloro-2-methylpropylidene)amino N-(4-butoxyphenyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(1-chloro-2-methylpropylidene)amino N-(4-methoxyphenyl)carbamate
  • (E)-(1-chloro-2-methylpropylidene)amino N-(4-ethoxyphenyl)carbamate
  • (E)-(1-chloro-2-methylpropylidene)amino N-(4-propoxyphenyl)carbamate

Uniqueness

What sets (E)-(1-chloro-2-methylpropylidene)amino N-(4-butoxyphenyl)carbamate apart from similar compounds is its specific butoxyphenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

[(1-chloro-2-methylpropylidene)amino] N-(4-butoxyphenyl)carbamate

InChI

InChI=1S/C15H21ClN2O3/c1-4-5-10-20-13-8-6-12(7-9-13)17-15(19)21-18-14(16)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,19)

InChI Key

LKDWYRXNPGIKEN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)ON=C(C(C)C)Cl

Origin of Product

United States

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